

Application Notes: In Vitro Histone Acetyltransferase (HAT) Assay

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Compound of Interest

Compound Name: acetyl CoA

Cat. No.: B153734

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Introduction

Histone Acetyltransferases (HATs) are a family of enzymes that play a critical role in the epigenetic regulation of gene expression.[1] They catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails.[1] This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure known as euchromatin, which is generally associated with transcriptional activation.[1] [2] The aberrant activity of HATs has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1] These application notes provide a detailed protocol for a non-radioactive, fluorescence-based in vitro assay to measure HAT activity and screen for potential inhibitors.

Assay Principle

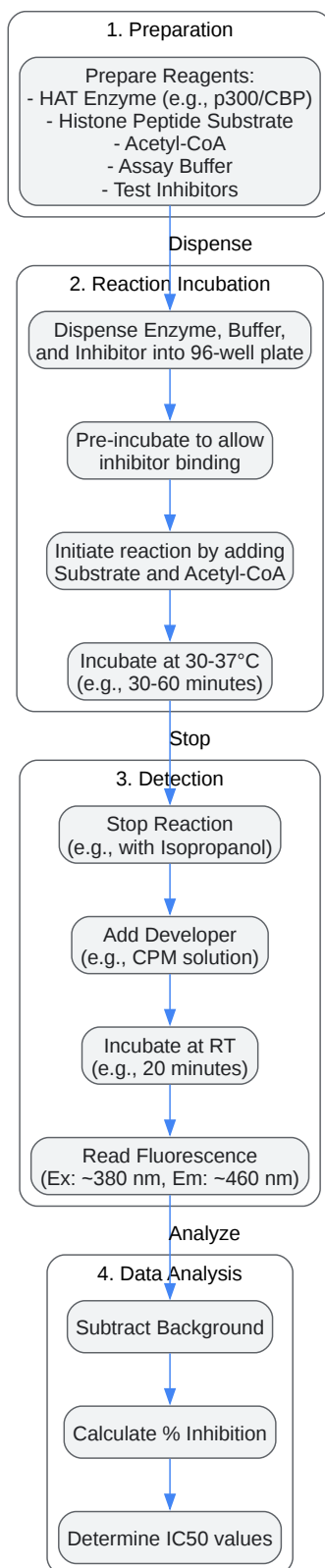
Multiple methods exist for measuring HAT activity in vitro, including radioactive and non-radioactive assays.[3][4] This protocol focuses on a widely used fluorescence-based method that detects the co-product of the acetylation reaction, coenzyme A (CoA-SH).[1]

The core reaction is as follows: HAT Enzyme + Histone Substrate + Acetyl-CoA → Acetylated Histone + CoA-SH

The free thiol group on the released CoA-SH reacts with a maleimide-based fluorescent probe, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), to produce a highly fluorescent conjugate.[1][5] The resulting fluorescence intensity is directly proportional to the amount of CoA-SH produced and, therefore, to the HAT activity.[1] This method is continuous and can be adapted for high-throughput screening (HTS) of HAT inhibitors.[5]

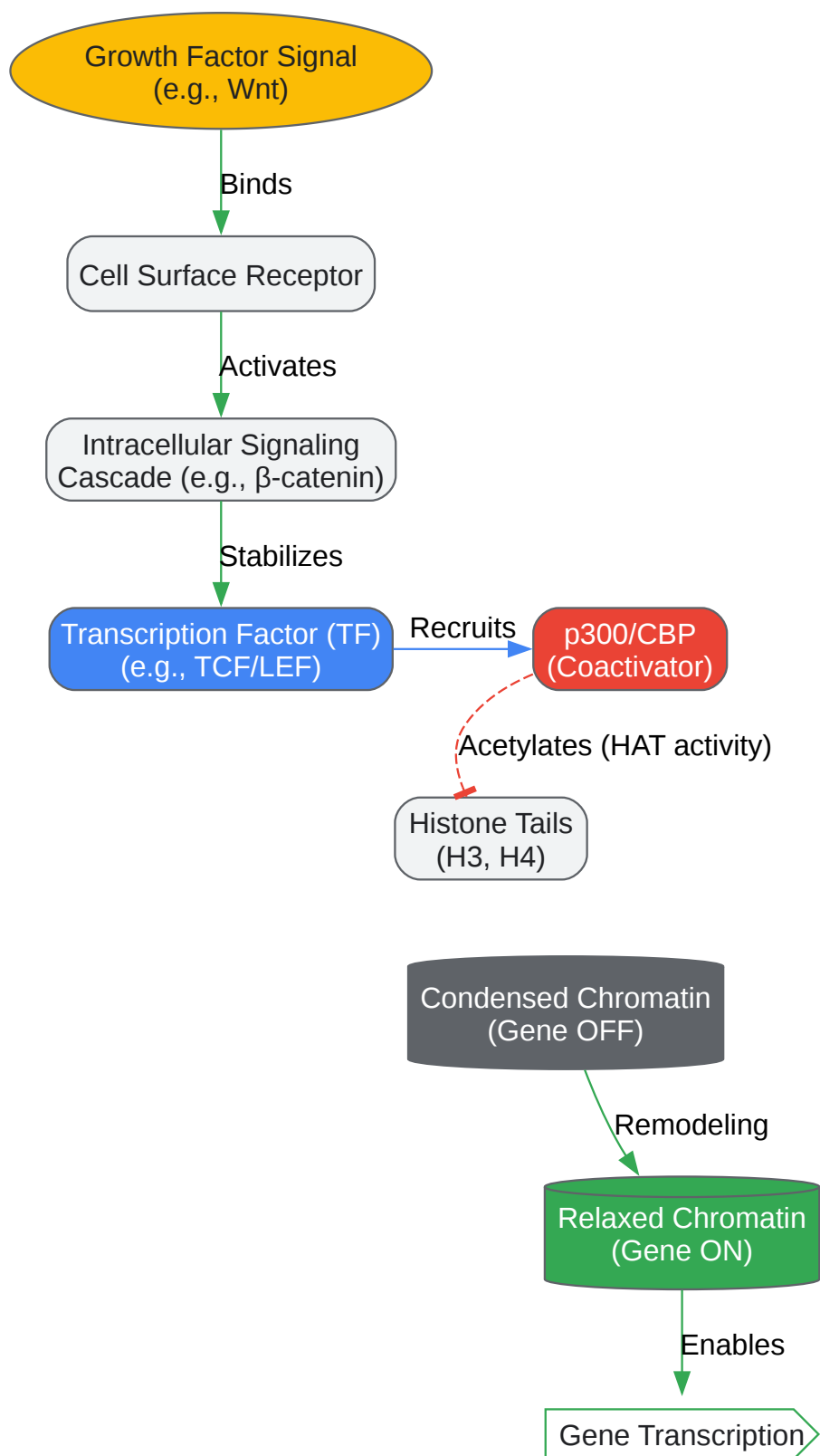
Visualization of Assay Workflow and Signaling Context

To better understand the experimental process and the biological relevance of HATs, the following diagrams illustrate the assay workflow and a key signaling pathway involving the well-studied HATs, p300/CBP.



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Caption: Experimental workflow for a fluorescence-based HAT inhibitor assay.



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Caption: p300/CBP recruitment and HAT activity in gene activation.

Detailed Experimental Protocol: Fluorescence-Based HAT Assay

This protocol is adapted from commercially available kits and provides a method for measuring the activity of a specific HAT, such as p300/CBP-associated factor (PCAF), and screening for its inhibitors.^{[1][6][7]}

1. Materials and Reagents

- HAT Enzyme: Recombinant human PCAF or p300/CBP.
- HAT Substrate: Histone H3 or H4 peptide (e.g., corresponding to amino acids 2-24 of Histone H4).^[8]
- Acetyl-CoA: Stock solution (e.g., 10 mM).
- HAT Assay Buffer (5X): e.g., 500 mM HEPES, pH 7.5, containing 4% Triton X-100.
- Test Inhibitor: Thiazole derivatives or other small molecules, dissolved in DMSO.^[1]
- HAT Stop Reagent: Isopropanol.^{[1][6]}
- HAT Developer: 10 mM stock of CPM in DMSO.
- Plate: White 96-well microplate suitable for fluorescence.
- Equipment: Fluorescence microplate reader (Excitation: 360-390 nm, Emission: 450-470 nm).^{[6][9]}

2. Reagent Preparation

- 1X HAT Assay Buffer: Dilute the 5X stock solution with UltraPure water. For example, mix 10 mL of 5X buffer with 40 mL of water. Store at 4°C.^[1]
- Enzyme Working Solution: Thaw the recombinant HAT enzyme on ice. Just before use, dilute to the desired working concentration in 1X Assay Buffer. Keep on ice.^[1]

- **Substrate Working Solution:** Prepare a working solution of the histone peptide in 1X Assay Buffer.
- **Acetyl-CoA Working Solution:** Dilute the 10 mM stock to the desired working concentration in 1X Assay Buffer just before use.
- **Inhibitor Dilutions:** Prepare a serial dilution of the test inhibitor in 100% DMSO.
- **Developer Working Solution:** Immediately before use, dilute the 10 mM CPM stock solution to 100 μ M in 1X HAT Assay Buffer. Protect from light.[\[1\]](#)

3. Assay Procedure

The final assay volume is typically 50-55 μ L before adding stop and developer reagents.[\[1\]](#) All reagents except the enzyme should be equilibrated to room temperature.

- **Plate Setup:** In a 96-well plate, set up the following wells in triplicate:
 - **100% Activity (No Inhibitor) Wells:** 15 μ L Assay Buffer, 5 μ L Acetyl-CoA, 10 μ L diluted HAT enzyme, and 5 μ L of DMSO (solvent control).
 - **Inhibitor Wells:** 15 μ L Assay Buffer, 5 μ L Acetyl-CoA, 10 μ L diluted HAT enzyme, and 5 μ L of inhibitor dilution.
 - **Background Wells:** 15 μ L Assay Buffer, 5 μ L Acetyl-CoA, 10 μ L diluted HAT enzyme, and 5 μ L of DMSO. The histone peptide will be added to these wells after the stop reagent.[\[1\]](#)[\[6\]](#)
- **Initiate Reaction:** Add 20 μ L of the Histone Peptide solution to all wells except for the background wells.[\[1\]](#)
- **Incubation:** Cover the plate and incubate at 37°C for 30 minutes.[\[1\]](#) For some assays, incubation can be done at room temperature or 30°C.[\[4\]](#)
- **Stop Reaction:** Add 50 μ L of HAT Stop Reagent (isopropanol) to all wells.[\[1\]](#)[\[6\]](#)
- **Background Peptide Addition:** Add 20 μ L of the Histone Peptide solution to the background wells only.[\[1\]](#)[\[6\]](#)

- Develop Signal: Add 100 µL of the diluted HAT Developer (CPM solution) to all wells.^[1]
- Final Incubation: Cover the plate and incubate for 20 minutes at room temperature, protected from light.^{[6][7]}
- Read Plate: Measure fluorescence using an excitation wavelength of 360-390 nm and an emission wavelength of 450-470 nm.^{[6][9]}

4. Data Analysis

- Correct for Background: Calculate the average fluorescence of each sample set (Inhibitor, 100% Activity). Subtract the average fluorescence of the Background wells from all other sample averages.
- Calculate Percent Inhibition: $\% \text{ Inhibition} = [(100\% \text{ Activity RFU} - \text{Inhibitor RFU}) / 100\% \text{ Activity RFU}] * 100$
- Determine IC₅₀: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce HAT activity by 50%).

Quantitative Data Summary

The following table summarizes typical assay parameters and results for known HAT inhibitors, providing a reference for assay validation and comparison.

Parameter	Value / Compound	HAT Enzyme	IC50 Value	Reference
Assay Conditions				
Enzyme Concentration	6.25 - 50 nM	p300	-	[10]
Acetyl-CoA K _m	~4.3 μM	p300	-	[10]
Histone Peptide Conc.	50 μM	p300	-	[10]
Incubation Temperature	25-37 °C	Various	-	[1][11]
Inhibitor Activity				
Anacardic Acid	-	p300	~6.5 μM	[10]
C646	-	p300	~0.4 μM	-
Garcinol	-	p300/PCAF	~5-10 μM	-

Note: IC50 values are highly dependent on specific assay conditions (e.g., substrate and enzyme concentrations). The values presented are for comparative purposes.

Troubleshooting

Issue	Possible Cause	Solution
High Background Signal	Contamination of reagents with free thiols.	Use high-purity reagents. Prepare fresh buffers. Ensure peptide is added to background wells after the stop reagent.
Low Signal / Low Activity	Inactive enzyme.	Aliquot enzyme upon receipt and avoid repeated freeze-thaw cycles. Confirm enzyme activity with a positive control. Optimize enzyme concentration.
Suboptimal assay conditions.	Optimize incubation time, temperature, and pH.[4] Check concentrations of Acetyl-CoA and peptide substrate.	
High Well-to-Well Variability	Pipetting errors.	Use calibrated pipettes. Ensure thorough mixing of reagents in wells.
Reagent instability.	Prepare working solutions fresh, especially the developer. Protect CPM from light.	
Compound Interference	Inhibitor is fluorescent or quenches fluorescence.	Run a control plate with the inhibitor and developer but without the enzyme reaction to check for interference.
Inhibitor contains reactive thiols.	Test compound in the absence of enzyme to see if it reacts directly with the CPM developer.	

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